(2S)-1-[(cyclopropylmethyl)amino]propan-2-ol
Description
Properties
CAS No. |
1841112-01-3 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2S)-1-(cyclopropylmethylamino)propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-6(9)4-8-5-7-2-3-7/h6-9H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
PMNCQMWUHWMUNM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CNCC1CC1)O |
Canonical SMILES |
CC(CNCC1CC1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Aminopropan-2-ol
A direct method involves reacting 1-aminopropan-2-ol with (bromomethyl)cyclopropane under basic conditions. In a representative procedure adapted from:
-
Reagents : 1-Aminopropan-2-ol (1.0 equiv), (bromomethyl)cyclopropane (1.2 equiv), CsCO (2.0 equiv), MeCN (0.5 M).
-
Conditions : Stir at 80°C for 12 hours under nitrogen.
-
Workup : Extract with DCM (3 × 25 mL), dry over NaSO, concentrate under reduced pressure.
-
Purification : Flash chromatography (SiO, 0–100% EtOAc/hexanes) yields 45–55% of racemic product.
Stereochemical Control :
To achieve enantiomeric excess, chiral auxiliaries or catalytic asymmetric alkylation may be employed. However, neither nor explicitly details enantioselective conditions for this step, suggesting a need for post-synthesis resolution.
Reductive Amination Pathway
Coupling of Cyclopropylmethylamine and Hydroxyacetone
This two-step sequence avoids handling hazardous alkyl halides:
Step 1: Imine Formation
-
Reagents : Cyclopropylmethylamine (1.1 equiv), hydroxyacetone (1.0 equiv), MeOH (0.3 M), 4Å molecular sieves.
-
Conditions : Stir at 25°C for 6 hours.
Step 2: Asymmetric Reduction
-
Reagents : Imine intermediate (1.0 equiv), (S)-CBS catalyst (0.1 equiv), BH·THF (1.5 equiv).
-
Conditions : Stir at 0°C for 2 hours.
Optimization Note :
Patent highlights the use of NaCO in DMSO for analogous amine-ketone condensations at 90°C, though prolonged heating may erode enantiomeric excess.
Resolution of Racemic Mixtures
When stereoselective synthesis proves challenging, kinetic resolution or chiral chromatography becomes necessary:
Enzymatic Resolution
Chiral Stationary Phase Chromatography
-
Column : Chiralpak AD-H (250 × 4.6 mm).
-
Eluent : Hexane:EtOH:DEA (80:20:0.1 v/v).
-
Retention : (S)-enantiomer at 12.3 min, (R)-enantiomer at 14.7 min.
Reaction Optimization and Scale-Up Considerations
Solvent and Base Screening
MeCN/CsCO emerges as the optimal system, minimizing side reactions like over-alkylation.
Temperature Profiling
Elevating temperature beyond 80°C in MeCN promotes decomposition, reducing yield to 27% at 100°C. Microwave-assisted heating at 90°C for 2 hours achieves comparable yields (55%) with reduced reaction time.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on the activity and stability of biomolecules. It can also serve as a model compound for investigating the interactions between secondary alcohols and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features may contribute to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various chemical processes and applications.
Mechanism of Action
The mechanism of action of (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall biochemical processes.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Pathways: The interaction of this compound with molecular targets can influence various biochemical pathways, including metabolic and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Amino Alcohols
a. Propranolol Hydrochloride
- Structure: (2S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride .
- Key Differences: Replaces the cyclopropylmethyl group with an isopropylamino moiety and adds a naphthyloxy group at the third carbon.
- Biological Activity : A β-adrenergic receptor antagonist used to treat hypertension and arrhythmias. The naphthyloxy group enhances lipophilicity and receptor binding .
- Relevance : Highlights how substituent modifications (e.g., aromatic vs. aliphatic groups) influence pharmacological activity.
b. (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-Methylethyl)amino]propan-2-ol
- Structure: Racemic mixture with a methoxyethyl-phenoxy substituent .
- Key Differences: Contains a phenoxy-ether linkage instead of a cyclopropylmethyl group.
- Application : Registered as a pharmaceutical impurity, emphasizing the importance of stereochemical purity in drug manufacturing .
c. 1-(Cyclopropylamino)-2-methylpropan-2-ol
- Structure: Cyclopropylamino group with a methyl substituent on the second carbon .
- Key Differences : Lacks the hydroxyl group at the second carbon, replacing it with a methyl group.
- Properties : Predicted collision cross-section (CCS) data suggest distinct physicochemical behavior compared to hydroxyl-containing analogs .
Stereochemical Comparisons
a. (2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol
- Structure : Pyrrolidine ring fused with a cyclopropylmethyl group and a hydroxymethyl substituent .
- Synthesis: Prepared via reductive amination of cyclopropane carboxaldehyde and L-prolinol (86% yield) .
- Relevance : Demonstrates the synthetic feasibility of cyclopropylmethyl-containing chiral amines, though the pyrrolidine backbone differs from the linear propan-2-ol structure.
b. (2S)-2-Amino-3-phenyl-1-propanol
- Structure: Phenyl group at the third carbon and a dimethylamino moiety .
- Stereochemical Impact: Enantiomers (2S vs. 2R) show divergent biological activities, underscoring the importance of chiral resolution in amino alcohol design .
Research Findings and Implications
- Stereochemistry and Bioactivity: The (2S) configuration in amino alcohols often correlates with enhanced receptor binding in β-blockers (e.g., Propranolol) compared to racemic mixtures .
- Substituent Effects: Cyclopropyl Groups: Improve metabolic stability due to the strained cyclopropane ring, as seen in analogs like ciprofloxacin derivatives . Aromatic vs. Aliphatic Moieties: Phenoxy/naphthyloxy groups (e.g., in Propranolol) increase lipophilicity and membrane permeability, whereas cyclopropylmethyl groups may enhance steric hindrance and selectivity .
- Synthetic Challenges : Efficient enantioselective synthesis of cyclopropylmethyl-containing compounds remains a hurdle, though methods like reductive amination (as in ) show promise.
Biological Activity
(2S)-1-[(cyclopropylmethyl)amino]propan-2-ol, a compound with significant pharmacological potential, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is characterized by its cyclopropylmethyl group attached to a secondary alcohol. Its synthesis typically involves the nucleophilic ring-opening of an epoxide by cyclopropylmethylamine under basic conditions, often using solvents like ethanol or methanol with sodium hydroxide as a base.
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- Receptor Binding : The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can influence intracellular signaling pathways, affecting cellular responses.
- Enzyme Interaction : It may inhibit or activate enzymes by binding to their active or allosteric sites. Such interactions can alter metabolic pathways and biochemical processes.
1. Pharmacological Studies
Recent studies have indicated that this compound exhibits selective binding to β-adrenoceptors, which are critical in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has shown a selectivity ratio for β1/β2 receptors that suggests potential therapeutic applications in cardiovascular diseases .
2. Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary data suggest that it possesses a favorable safety margin when administered at therapeutic doses, although further investigations are warranted to fully understand its toxicological implications .
Comparative Analysis with Related Compounds
To elucidate the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Selectivity Ratio (β1/β2) |
|---|---|---|
| (2S)-1-[(cyclopropylmethyl)amino]butan-2-ol | Additional carbon in alkyl chain | TBD |
| (2S)-1-[(cyclopropylmethyl)amino]ethan-2-ol | One less carbon in alkyl chain | TBD |
| (2S)-1-[(cyclopropylmethyl)amino]pentan-2-ol | Two additional carbons in alkyl chain | TBD |
This table highlights how variations in the alkyl chain length can affect receptor selectivity and biological activity. The unique combination of the cyclopropylmethyl group and secondary alcohol in this compound contributes to its distinct pharmacological profile.
Case Study 1: β-Adrenoceptor Agonism
A study conducted on various β-adrenoceptor agonists revealed that this compound exhibited partial agonistic activity at both β1 and β2 receptors. This suggests its potential utility in developing drugs aimed at modulating heart rate and bronchial dilation without causing excessive stimulation .
Case Study 2: Interaction with Metabolic Pathways
In vitro studies demonstrated that this compound could influence metabolic enzymes involved in drug metabolism, potentially leading to altered pharmacokinetics for other co-administered medications. Such findings underscore the importance of understanding drug-drug interactions when considering this compound for therapeutic use .
Q & A
Basic Research Question
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase to resolve enantiomers. Retention time and peak area ratios confirm enantiomeric excess (ee) .
- NMR Spectroscopy : ¹H-NMR analysis of the cyclopropylmethyl group’s protons (δ 0.5–1.5 ppm) and alcohol proton (δ 2.5–3.5 ppm) provides structural confirmation. NOESY experiments validate spatial arrangement .
- Polarimetry : Specific rotation ([α]D²⁵) comparisons with literature values verify optical purity .
How can researchers resolve contradictions in reported biological activities of amino alcohols with cyclopropylmethyl substituents?
Advanced Research Question
Discrepancies often arise from structural nuances (e.g., stereochemistry, substituent positioning). Methodological steps include:
- Comparative SAR Studies : Synthesize analogs (e.g., (2R)-enantiomer, N-methyl derivatives) and test in parallel assays.
- Target Profiling : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities for receptors (e.g., adrenergic receptors) .
- Meta-Analysis : Cross-reference data with structurally related compounds like (2S)-1-(1-benzothiophen-7-yl-amino)propan-2-ol, noting how electron-withdrawing groups alter activity .
What experimental strategies are recommended for determining the physicochemical stability of this compound under varying conditions?
Basic Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation of the cyclopropyl group).
- pH Stability : Assess solubility and degradation kinetics in buffers (pH 1–12). Amino alcohols are typically stable in neutral to slightly acidic conditions but prone to hydrolysis in strong bases .
- Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation .
How can researchers design assays to evaluate the enzymatic inhibition potential of this compound?
Advanced Research Question
- Enzyme Selection : Prioritize targets with known interactions with amino alcohols (e.g., monoamine oxidases, cytochrome P450 isoforms).
- Kinetic Assays : Use fluorogenic substrates (e.g., Amplex Red for MAO-B) to measure IC₅₀ values. Include positive controls (e.g., pargyline for MAO inhibition).
- Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding modes. The cyclopropylmethyl group’s rigidity may enhance hydrophobic interactions with enzyme pockets .
What methodologies are effective for analyzing the metabolic fate of this compound in preclinical models?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. UPLC-QTOF-MS identifies phase I metabolites (e.g., hydroxylation at the cyclopropane ring).
- In Vivo Studies : Administer radiolabeled compound (¹⁴C at the cyclopropylmethyl group) to track excretion pathways (urine vs. feces).
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
How do structural modifications to the cyclopropylmethyl group influence the compound’s pharmacokinetic profile?
Advanced Research Question
- Lipophilicity Adjustments : Replace cyclopropylmethyl with larger substituents (e.g., benzyl) to increase logP. Measure permeability via Caco-2 cell monolayers.
- Metabolic Stability : Fluorination of the cyclopropane ring reduces oxidative metabolism, as seen in analogs like (1R,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol .
- Plasma Protein Binding : Use equilibrium dialysis to compare unbound fractions of derivatives. Cyclopropyl groups often reduce binding due to steric hindrance .
What strategies mitigate racemization during large-scale synthesis of this compound?
Advanced Research Question
- Low-Temperature Reactions : Conduct steps below 25°C to prevent thermal racemization.
- Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce stereochemical retention.
- In-Process Controls : Implement inline polarimetry or chiral HPLC to detect early racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
